molecular formula C8H10N2O2 B555658 3-(3-Pyridyl)-D-alanine CAS No. 70702-47-5

3-(3-Pyridyl)-D-alanine

Cat. No.: B555658
CAS No.: 70702-47-5
M. Wt: 166,18*72,90 g/mole
InChI Key: DFZVZEMNPGABKO-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Pyridyl)-D-alanine is an amino acid derivative characterized by the presence of a pyridine ring attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-D-alanine typically involves the introduction of the pyridine ring into the alanine structure. One common method is the nucleophilic substitution reaction where a halogenated pyridine derivative reacts with an alanine precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. These could include catalytic processes where transition metal catalysts are used to enhance the efficiency of the reaction. Additionally, continuous flow reactors might be employed to ensure consistent production rates and high yields.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Pyridyl)-D-alanine can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form dihydropyridine derivatives.

    Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds (Grignard reagents) are often employed.

Major Products:

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-Pyridyl)-D-alanine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which 3-(3-Pyridyl)-D-alanine exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The pyridine ring can engage in π-π stacking interactions and hydrogen bonding, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

    3-Pyridylalanine: Similar structure but lacks the D-configuration.

    4-Pyridylalanine: The pyridine ring is attached at the 4-position instead of the 3-position.

    2-Pyridylalanine: The pyridine ring is attached at the 2-position.

Uniqueness: 3-(3-Pyridyl)-D-alanine is unique due to its specific structural configuration, which can result in distinct biochemical properties and interactions compared to its isomers. The D-configuration can influence its binding affinity and specificity towards biological targets, making it a compound of particular interest in stereochemistry and drug design.

Properties

IUPAC Name

(2R)-2-amino-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)4-6-2-1-3-10-5-6/h1-3,5,7H,4,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFZVZEMNPGABKO-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70702-47-5
Record name (αR)-α-Amino-3-pyridinepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70702-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-(3-Pyridyl)-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070702475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-(3-PYRIDYL)-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ14SEB81Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Pyridyl)-D-alanine
Reactant of Route 2
3-(3-Pyridyl)-D-alanine
Reactant of Route 3
3-(3-Pyridyl)-D-alanine
Reactant of Route 4
3-(3-Pyridyl)-D-alanine
Reactant of Route 5
3-(3-Pyridyl)-D-alanine
Reactant of Route 6
3-(3-Pyridyl)-D-alanine
Customer
Q & A

Q1: How does the incorporation of 3-(3-Pyridyl)-D-alanine into LH-RH analogs impact their biological activity?

A1: this compound, often abbreviated as D-Pal(3), is a crucial component of the LH-RH antagonist Cetrorelix (SB-75) [, ]. While the provided research doesn't delve into the specific binding interactions, it highlights that incorporating D-Pal(3) at position 3 in the LH-RH sequence contributes to Cetrorelix's antagonistic activity. This modification likely disrupts the interaction with LH-RH receptors, effectively blocking the natural hormone's effects []. This leads to suppressed LH and downstream reduction in estrogen production, which is the intended effect for treating hormone-dependent conditions like ovarian cancer [, ].

Q2: The research mentions the use of this compound in both ruthenium and iridium complexes. What is the significance of this finding?

A2: The research on ruthenium and iridium complexes with this compound delves into its coordination chemistry []. It demonstrates the molecule's versatility in forming stable complexes with metal ions. While the study focuses on structural characterization, it hints at the potential for developing novel metal-based drugs or catalysts using this ligand. Further research is needed to explore the potential biological activity and applications of these complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.